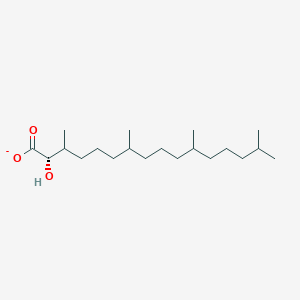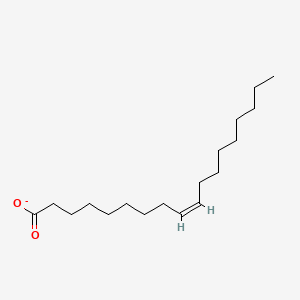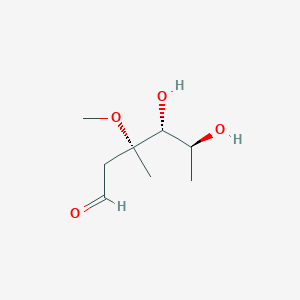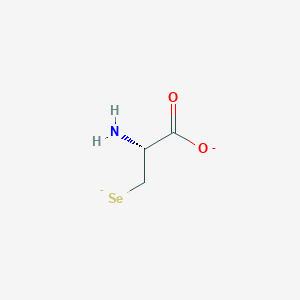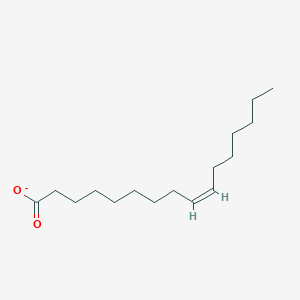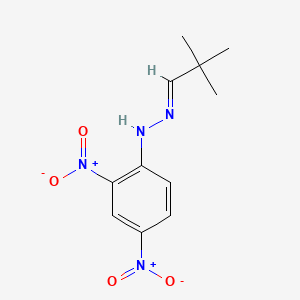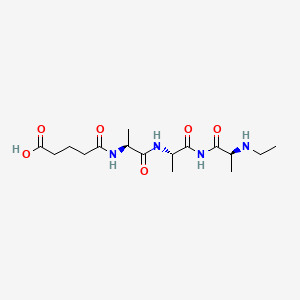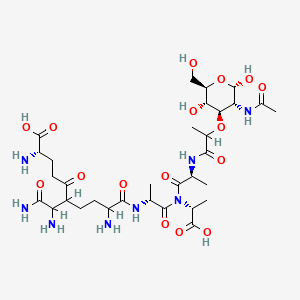
Dihydrowisanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrowisanine is a natural product found in Piper guineense with data available.
Aplicaciones Científicas De Investigación
Antipsychotic Effects
Dihydrowisanine has been studied for its effects on aggressive behavior in animal models. Research indicates that this compound may have antipsychotic effects due to dopaminergic receptor blockade. This was evidenced by its ability to antagonize fighting episodes and pecking behavior in chicks when pre-treated with this compound, suggesting potential applications in the field of psychopharmacology (Ayitey-Smith & Addae-Mensah, 1983).
Hydrogen Generation and Catalysis
This compound has been implicated in studies related to hydrogen generation. Extended research on electrocatalytic generation of dihydrogen demonstrated that weak acids, such as acetic acid, can be used in catalytic processes involving compounds like this compound. This suggests its utility in green chemistry and inorganic biomimicry (Felton et al., 2007).
Photochemical Reactions and Drug Activation
Computational studies have explored the role of this compound in the photoactivation of certain drugs. These studies suggest that this compound can be converted into active forms under specific irradiation conditions. This could have implications for the development of photoactive drugs and photodynamic therapy (Scoditti et al., 2022).
Biological and Biomedical Applications
Research involving this compound extends into the field of biological and biomedical sciences. For example, studies have used this compound in the context of digital image correlation for analyzing the mechanical behavior of biological tissues (Zhang & Arola, 2004). This highlights its potential in medical and physiological research.
Propiedades
Número CAS |
62926-59-4 |
|---|---|
Fórmula molecular |
C18H23NO4 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one |
InChI |
InChI=1S/C18H23NO4/c1-21-15-12-17-16(22-13-23-17)11-14(15)7-3-4-8-18(20)19-9-5-2-6-10-19/h4,8,11-12H,2-3,5-7,9-10,13H2,1H3/b8-4+ |
Clave InChI |
AZNMXIXFMAWPME-XBXARRHUSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1CC/C=C/C(=O)N3CCCCC3)OCO2 |
SMILES |
COC1=CC2=C(C=C1CCC=CC(=O)N3CCCCC3)OCO2 |
SMILES canónico |
COC1=CC2=C(C=C1CCC=CC(=O)N3CCCCC3)OCO2 |
Sinónimos |
dihydrowisanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)
